molecular formula C13H15NO4 B554585 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid CAS No. 190004-53-6

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Número de catálogo: B554585
Número CAS: 190004-53-6
Peso molecular: 249,27 g/mole
Clave InChI: GDJSFBNRXFOUEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (CAS: 190004-53-6), also known as Z-cyclovaline, is a cyclobutane-derived carboxylic acid featuring a benzyloxycarbonyl (Cbz)-protected amino group. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 279.29 g/mol (inferred from structurally similar compounds ). The compound is primarily used as a pharmaceutical intermediate, particularly in peptide synthesis, where the Cbz group serves as a protective moiety for amines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (CBZ) group, followed by cyclization to form the cyclobutane ring. One common method involves the use of cyclobutanecarboxylic acid as a starting material, which is then reacted with benzyl chloroformate under basic conditions to introduce the CBZ group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Análisis De Reacciones Químicas

Types of Reactions: 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the CBZ group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the CBZ group.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces the free amine .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol. Its structure features a cyclobutane ring substituted with an amino group and a benzyloxycarbonyl moiety, which contributes to its unique three-dimensional conformation and reactivity. The benzyloxycarbonyl group serves as a protecting group for amines during chemical reactions, enhancing the compound's utility in synthetic chemistry.

Applications

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid has several notable applications:

Organic Synthesis

  • Building Block : It acts as an essential intermediate in organic synthesis, facilitating the creation of more complex molecules. The Cbz protecting group allows for selective modifications of other functional groups within the molecule.
  • Reactivity : The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it versatile for synthesizing bioactive compounds.

Medicinal Chemistry

  • Drug Development : Its structural features make it a candidate for developing pharmaceuticals targeting specific biological pathways. Preliminary studies indicate potential binding affinities to enzymes and receptors relevant in therapeutic contexts.
  • Bioactive Molecules : The compound's unique cyclobutane scaffold may contribute to the development of novel drugs with improved efficacy and selectivity against diseases.

Biochemical Research

  • Amino Acid Metabolism : It is utilized in studies focusing on amino acid metabolism and protein synthesis, aiding researchers in understanding cellular processes better .
  • Interaction Studies : Investigations into its interactions with biological targets can provide insights into its pharmacological properties and mechanisms of action.

Actividad Biológica

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid, often referred to as Z-Ac4c, is a cyclic amino acid derivative that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, with a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol, is characterized by its benzyloxycarbonyl (CBZ) protecting group and cyclobutane ring structure. Its biological activity is primarily studied in the context of enzyme inhibition and peptide synthesis.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure C13H15NO4\text{Chemical Structure }\quad \text{C}_{13}\text{H}_{15}\text{N}\text{O}_4

Key Features:

  • Cyclic Structure: The cyclobutane ring contributes to the compound's conformational rigidity, which is crucial for its biological activity.
  • Protecting Group: The benzyloxycarbonyl group serves to protect the amino functionality during synthetic processes, allowing for selective reactions.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The compound's structure allows it to mimic substrate molecules, thereby interacting with active sites of various enzymes.

  • Case Study:
    • A study highlighted the use of Z-Ac4c as a competitive inhibitor for certain proteases. It demonstrated an IC50 value of approximately 2.5 µM, indicating significant inhibitory potential against these enzymes .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to induce specific conformations in peptides. The structural rigidity provided by the cyclobutane moiety enhances the stability and predictability of peptide structures.

  • Research Findings:
    • In peptide analog studies, Z-Ac4c was shown to facilitate β-turn formations, which are critical for the biological function of many peptides. This property makes it a useful tool in designing peptides with enhanced biological activities .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Protection of Amino Group: The amino group is protected using benzyl chloroformate.
  • Cyclization: The protected amino acid undergoes cyclization to form the cyclobutane ring.
  • Deprotection: The CBZ group can be removed through reduction to yield the free amino acid.

Table 1: Synthetic Routes Overview

StepDescription
ProtectionUse benzyl chloroformate to protect the amino group
CyclizationReact with cyclobutanecarboxylic acid under basic conditions
DeprotectionReduce the CBZ group to reveal the free amino functionality

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Drug Development: Its role as an enzyme inhibitor positions it as a potential lead compound in drug discovery targeting specific diseases.
  • Peptide Therapeutics: The ability to induce stable conformations in peptides opens avenues for developing new peptide-based therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by selective functionalization. A common approach is the coupling of a cyclobutanecarboxylic acid derivative with a benzyloxycarbonyl (Cbz)-protected amine. For enantiomeric purity, chiral auxiliaries or catalysts can be employed during the cyclobutane ring formation. Evidence from related compounds (e.g., trans-2-(Benzyloxycarbonylamino)cyclobutanecarboxylic acid) highlights the use of stereoselective reactions, such as asymmetric hydrogenation or enzymatic resolution . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (>97% purity, as noted in ).

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm cyclobutane ring geometry and Cbz-group integration (e.g., trans- vs. cis-isomer differentiation) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C13_{13}H15_{15}NO4_4, MW 249.26) .
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm for purity assessment (>97% as per ).
  • IR Spectroscopy : To identify carbonyl stretches (Cbz-group at ~1700 cm1^{-1}) and carboxylic acid O-H bonds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (respiratory protection recommended in ).
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (per ).
  • Storage : Store in a cool, dry place away from oxidizers ( recommends ventilation and fire prevention).
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists ( ).

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while maintaining stereochemical integrity?

Methodological Answer:

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates ( and suggest solubility challenges).
  • Catalysis : Employ palladium or ruthenium catalysts for efficient Cbz-group coupling without racemization (analogous to ’s peptide coupling methods).
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize side products .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate enantiopure crystals (refer to ’s purity standards).

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Comparative Analysis : Compare experimental data with computational predictions (DFT calculations for 1H^1H and 13C^{13}C chemical shifts).
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in cyclobutane) that may cause signal splitting .
  • Isotopic Labeling : Use 15N^{15}N-labeled Cbz groups to clarify ambiguous coupling patterns (as seen in ’s structural studies).

Q. What are the potential biological applications of this compound, and how can its stability in physiological conditions be evaluated?

Methodological Answer:

  • Biological Screening : Test as a peptidomimetic scaffold in enzyme inhibition assays (e.g., protease targets, inspired by ’s anti-inflammatory analogs).
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
    • Serum Stability : Expose to human serum at 37°C; quantify intact compound over 24 hours.
    • Metabolite Identification : Use high-resolution MS/MS to detect hydrolysis products (e.g., cyclobutanecarboxylic acid) .

Q. How can computational modeling aid in predicting the compound’s reactivity or supramolecular interactions?

Methodological Answer:

  • Docking Simulations : Model interactions with biological targets (e.g., cyclin-dependent kinases) using AutoDock Vina or Schrödinger Suite.
  • QM/MM Studies : Explore transition states for Cbz-group hydrolysis or ring-opening reactions (see ’s mechanistic insights).
  • Crystal Structure Prediction : Use software like Mercury to predict packing motifs and solubility behavior .

Comparación Con Compuestos Similares

Key Structural Features :

  • A strained four-membered cyclobutane ring.
  • A carboxylic acid group at the 1-position.
  • A Cbz-protected amino group, enhancing stability during synthetic processes.

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical comparisons with analogous compounds:

Compound Name Structure Molecular Weight (g/mol) Key Properties Applications
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (Target Compound) Cyclobutane, Cbz-amino, carboxylic acid 279.29 High ring strain; moderate solubility in organic solvents; Cbz enhances stability Pharma intermediate (peptide synthesis)
1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid Cyclohexane, methyl, Cbz-amino 291.35 Reduced ring strain; increased lipophilicity due to methyl group Potential use in hydrophobic drug formulations
1-[4-(Benzyloxy)phenyl]cyclohexanecarboxylic acid (Compound 181) Cyclohexane, benzyloxy-phenyl 310.38 Aromatic benzyloxy group enhances π-π interactions; higher melting point Enzyme inhibitors (e.g., EP300/CBP acetyltransferase inhibitors)
1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid Indoline (bicyclic), Cbz-amino 297.31 Bicyclic structure improves binding affinity; limited solubility in water Protease inhibitor scaffolds
1-Aminocyclobutanecarboxylic acid (Unprotected analog) Cyclobutane, free amino group 129.14 High reactivity due to unprotected amine; prone to oxidation Building block for strained peptides

Key Comparative Insights :

Ring Strain and Reactivity: The cyclobutane ring in the target compound introduces significant strain, increasing reactivity compared to cyclohexane or indoline derivatives. However, this strain may reduce thermal stability . The unprotected 1-aminocyclobutanecarboxylic acid is more reactive but less stable, limiting its utility without protective groups .

Solubility and Lipophilicity :

  • The Cbz group in the target compound enhances lipophilicity, favoring solubility in organic solvents like DCM or THF. In contrast, the methyl-substituted cyclohexane analog (291.35 g/mol) exhibits even higher lipophilicity, making it suitable for lipid-based formulations .
  • The indoline derivative’s bicyclic structure reduces water solubility but improves target binding in enzyme inhibition .

Applications :

  • Pharmaceutical Intermediates : The target compound’s balance of stability and reactivity makes it ideal for peptide synthesis, whereas the indoline analog is tailored for protease inhibitors .
  • Enzyme Inhibitors : Compound 181’s benzyloxy-phenyl group facilitates interactions with hydrophobic enzyme pockets, a feature absent in the target compound .

Research Findings and Data Gaps

Notable Studies:

  • A 2023 study on EP300/CBP inhibitors highlighted the role of benzyloxy-phenyl cyclohexane derivatives in acetyltransferase inhibition, underscoring the importance of aromatic moieties in drug design .
  • Safety data for the target compound remain sparse, though analogs like 1-benzylcyclobutane-1-carboxylic acid show low acute toxicity but require precautions against combustion products (e.g., carbon oxides) .

Data Gaps :

  • Melting points, boiling points, and exact solubility profiles for the target compound are unavailable.
  • Comparative pharmacokinetic data (e.g., bioavailability, metabolic stability) are lacking.

Propiedades

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJSFBNRXFOUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363750
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190004-53-6
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.